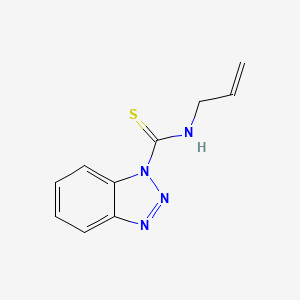

N-Allyl-1H-1,2,3-benzotriazole-1-carbothioamide

Description

Structural Characteristics and Physicochemical Properties

N-Allyl-1H-1,2,3-benzotriazole-1-carbothioamide possesses the molecular formula C₁₀H₁₀N₄S with a molecular weight of 218.28 grams per mole. The compound exhibits a melting point range of 48-50 degrees Celsius, indicating its solid state under standard laboratory conditions. The molecular structure features a fused benzene ring system attached to a triazole ring, with the carbothioamide functionality extending from the nitrogen atom at position 1 of the triazole ring.

The three-dimensional conformational analysis reveals that the compound adopts a relatively planar configuration for the benzotriazole core, while the allyl group provides conformational flexibility through rotation around the carbon-nitrogen bond. The presence of the sulfur atom in the carbothioamide group introduces additional polarizability and influences the overall electronic distribution within the molecule. The International Union of Pure and Applied Chemistry nomenclature system designates this compound as N-prop-2-enylbenzotriazole-1-carbothioamide, reflecting the systematic naming conventions for such heterocyclic structures.

The compound's physicochemical properties can be summarized in the following data table:

Historical Development and Discovery Context

The development of this compound emerged from the broader research efforts focused on synthesizing novel benzotriazole derivatives with enhanced chemical properties. The compound was first catalogued in chemical databases in the early 2000s, with initial structural identification and characterization work establishing its fundamental properties. The creation date listed in PubChem records indicates that systematic study of this compound began around 2005, with subsequent modifications and updates to its chemical profile occurring through 2025.

Research into benzotriazole-based thioamides gained momentum as organic chemists recognized the potential for these hybrid structures to exhibit unique reactivity patterns. The incorporation of the allyl group specifically addresses the need for synthetic intermediates that combine the stability of the benzotriazole core with the reactive potential of both thioamide and alkene functionalities. Historical development of this compound class reflects the evolution of heterocyclic chemistry toward more complex, multifunctional molecular architectures.

The systematic investigation of such compounds has been driven by the recognition that benzotriazole derivatives possess inherent stability and useful electronic properties, while thioamide groups introduce distinctive chemical reactivity patterns not observed in their oxygen-containing amide counterparts. This historical context positions this compound as part of a broader scientific endeavor to expand the chemical space of available heterocyclic compounds.

Nomenclature and Systematic Classification

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for naming complex heterocyclic compounds. The base name "benzotriazole" refers to the fused ring system consisting of a benzene ring attached to a 1,2,3-triazole ring. The numerical designations "1H-1,2,3" specify the tautomeric form and numbering system, while the "1-carbothioamide" portion indicates the thioamide substituent attached at position 1 of the triazole ring.

Alternative nomenclature systems provide additional naming conventions for this compound. The compound is also known as Benzotriazole-1-carbothioic acid allylamide, which emphasizes the relationship between the carbothioamide group and the corresponding carbothioic acid derivative. Chemical database entries utilize various synonymous names including N-(2-Propenyl)-1H-benzotriazole-1-carbothioamide and N-(prop-2-en-1-yl)-1H-1,2,3-benzotriazole-1-carbothioamide.

The systematic classification places this compound within multiple overlapping chemical categories. Primarily, it belongs to the heterocyclic compounds class due to the presence of nitrogen-containing ring systems. More specifically, it falls under the subcategory of azoles, and further into triazoles based on the three-nitrogen ring structure. The presence of the thioamide functional group additionally classifies it within the organosulfur compound category, while the allyl substituent places it among unsaturated organic compounds.

Position Within Benzotriazole-based Thioamide Chemistry

This compound occupies a significant position within the specialized field of benzotriazole-based thioamide chemistry. The benzotriazole core provides a stable, aromatic heterocyclic foundation that has been extensively studied for its electronic properties and synthetic utility. When combined with thioamide functionality, these compounds exhibit unique chemical behavior that distinguishes them from related amide derivatives.

Research in thioamide chemistry has revealed that the carbon-sulfur double bond in thioamides possesses different electronic characteristics compared to the carbon-oxygen double bond in conventional amides. The longer carbon-sulfur bond length and different electronegativity of sulfur compared to oxygen result in altered reactivity patterns, particularly in nucleophilic addition reactions and hydrogen bonding interactions. These fundamental differences make benzotriazole-thioamide compounds valuable for specific synthetic applications where conventional amides prove inadequate.

The position of the carbothioamide group at the 1-position of the benzotriazole ring system is particularly significant from a chemical reactivity standpoint. This positioning allows for electronic communication between the electron-rich triazole system and the electrophilic carbon center of the thioamide group. Such electronic interactions can influence both the stability of the compound and its reactivity toward various chemical transformations.

Contemporary research has highlighted the importance of thioamide-containing compounds in peptide synthesis and medicinal chemistry applications. The unique properties of thioamides, including their ability to serve as hydrogen bond donors and acceptors with different strengths compared to amides, make them valuable tools for probing molecular interactions and designing new chemical entities.

Significance in Heterocyclic Organic Chemistry

The significance of this compound in heterocyclic organic chemistry extends beyond its individual chemical properties to encompass its role as a representative member of a broader class of multifunctional heterocyclic compounds. The benzotriazole core represents one of the most thoroughly studied nitrogen-containing heterocyclic systems, known for its exceptional stability and versatile reactivity. The incorporation of additional functional groups, such as the carbothioamide and allyl substituents, transforms this stable platform into a more complex molecular entity with enhanced synthetic potential.

From a structural perspective, this compound exemplifies the principle of functional group orthogonality in heterocyclic design. The benzotriazole core provides aromatic stability and serves as a scaffold for additional functionalization, while the thioamide group introduces electrophilic reactivity that can be exploited in various synthetic transformations. The allyl group adds a third dimension of reactivity through its alkene functionality, creating opportunities for cycloaddition reactions, cross-coupling processes, and other transformations characteristic of unsaturated organic compounds.

The compound's significance is further enhanced by its position within the broader context of heterocyclic medicinal chemistry and materials science. Benzotriazole derivatives have found applications in diverse fields ranging from corrosion inhibition to pharmaceutical development. The addition of thioamide functionality potentially expands these applications by introducing new modes of molecular recognition and binding interactions.

Recent advances in synthetic methodology have highlighted the importance of compounds like this compound as building blocks for more complex molecular architectures. The combination of multiple reactive sites within a single molecular framework allows for sequential or selective functionalization strategies that can lead to the construction of elaborate molecular structures with precisely defined properties and functions.

Properties

IUPAC Name |

N-prop-2-enylbenzotriazole-1-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4S/c1-2-7-11-10(15)14-9-6-4-3-5-8(9)12-13-14/h2-6H,1,7H2,(H,11,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEHKVFMFTNUABB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=S)N1C2=CC=CC=C2N=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70391775 | |

| Record name | N-(Prop-2-en-1-yl)-1H-benzotriazole-1-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70391775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

690634-06-1 | |

| Record name | N-(Prop-2-en-1-yl)-1H-benzotriazole-1-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70391775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of Benzotriazole Core

Benzotriazole is commonly synthesized by the cyclocondensation of o-phenylenediamine with nitrous acid (generated in situ from sodium nitrite and acid). This reaction proceeds via diazotization of one amino group followed by intramolecular cyclization to form the triazole ring.

| Parameter | Details |

|---|---|

| Starting material | o-Phenylenediamine |

| Reagents | Sodium nitrite, acetic acid |

| Conditions | Stirring and heating |

| Mechanism | Diazotization followed by cyclization |

| Yield | Moderate to high |

Introduction of the Carbothioamide Group

The carbothioamide functionality (-CSNH2) is introduced by reacting benzotriazole with thiocarbonyl reagents or by direct thiolation of benzotriazole derivatives. Literature suggests that carbothioamides can be prepared by treating benzotriazole derivatives with thiophosgene or related sulfur-transfer reagents under controlled conditions. This step requires careful control to avoid overreaction or side products.

N-Allylation of Benzotriazole-1-carbothioamide

N-Allylation is achieved by alkylation of the benzotriazole nitrogen with allyl halides (e.g., allyl bromide or chloride). Recent advances have demonstrated solvent-free, efficient N-alkylation methods using solid supports such as silica gel, bases like potassium carbonate, and phase-transfer catalysts such as tetrabutylammonium bromide under thermal or microwave conditions.

| Method | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Conventional alkylation | Allyl bromide, K2CO3, solvent (e.g., DMF), reflux | Moderate to high | Requires purification, longer reaction times |

| Solvent-free method | Allyl bromide, K2CO3, SiO2, TBAB, microwave heating | High (up to 90%) | Faster, environmentally friendly |

A study on N-alkylation of benzotriazole under solvent-free conditions reported regioselective formation of N-alkylated products with moderate to high yields and short reaction times. The use of silica gel and phase-transfer catalysts enhanced the reaction efficiency and selectivity.

| Entry | Alkylating Agent | Conditions | Product Yield (%) | Reaction Time |

|---|---|---|---|---|

| 1 | Allyl bromide | Solvent-free, microwave | 85-90 | 30-60 min |

| 2 | Benzyl bromide | Solvent-free, thermal | 80-85 | 1-2 hours |

The carbothioamide group introduction is less frequently detailed in open literature but is generally achieved by reaction of benzotriazole derivatives with thiocarbonyl transfer reagents. The purity and yield depend on reaction conditions and reagent stoichiometry.

| Step | Method/Reaction Type | Key Reagents/Conditions | Yield/Outcome | Notes |

|---|---|---|---|---|

| Benzotriazole synthesis | Diazotization and cyclization | o-Phenylenediamine, NaNO2, AcOH | Moderate to high | Well-established method |

| Carbothioamide formation | Thiocarbonylation | Thiophosgene or sulfur transfer agents | Moderate | Requires careful control |

| N-Allylation | Alkylation (solvent-free or solvent-based) | Allyl bromide, K2CO3, SiO2, TBAB, microwave or reflux | High (up to 90%) | Regioselective, efficient |

The preparation of N-Allyl-1H-1,2,3-benzotriazole-1-carbothioamide involves a multi-step synthetic route starting from o-phenylenediamine to form benzotriazole, followed by carbothioamide functionalization and final N-allylation. Recent advances in solvent-free N-alkylation methods provide efficient, high-yielding, and environmentally friendly routes to the target compound. The key to successful synthesis lies in controlling reaction conditions at each step to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-Allyl-1H-1,2,3-benzotriazole-1-carbothioamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thioamide group to an amine.

Substitution: The allyl group can participate in substitution reactions, such as nucleophilic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can react with the allyl group under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted benzotriazole derivatives.

Scientific Research Applications

Agricultural Chemistry

Fungicidal Properties

N-Allyl-1H-1,2,3-benzotriazole-1-carbothioamide has demonstrated effective fungicidal activity. It is utilized to protect crops from various fungal diseases, thereby enhancing crop yield and quality. Research indicates that compounds within the benzotriazole family exhibit strong antifungal effects against pathogens affecting agricultural products .

Material Science

Corrosion Inhibition

In material science, this compound serves as a corrosion inhibitor. Its application in coatings and plastics helps to prolong the lifespan of metals and alloys in industrial settings. Studies have shown that benzotriazole derivatives can effectively prevent corrosion by forming protective layers on metal surfaces .

Pharmaceutical Development

Potential Drug Formulation

this compound is being investigated for its potential in drug formulation. Its unique structure allows it to interact with biological targets effectively. Research highlights its use in developing treatments for viral infections such as hepatitis C and dengue fever, where benzotriazole derivatives have shown promising anti-helicase activity against viral enzymes .

Environmental Science

Pollutant Degradation

In environmental science, this compound is explored for its role in pollutant degradation. It aids in developing eco-friendly remediation techniques that can break down hazardous substances in contaminated environments. The compound's ability to act as a reagent enhances its applicability in environmental cleanup efforts .

Analytical Chemistry

Reagent in Analytical Methods

This compound is also utilized as a reagent in various analytical methods. Its chemical properties improve the detection and quantification of other compounds within complex mixtures. This application is particularly relevant in fields requiring precise measurement and analysis of chemical substances .

Data Table: Summary of Applications

Case Study 1: Agricultural Use

A study evaluated the efficacy of this compound against common fungal pathogens affecting wheat crops. Results indicated a significant reduction in fungal incidence compared to untreated controls.

Case Study 2: Corrosion Inhibition

Research conducted on metal samples treated with this compound showed a marked decrease in corrosion rates over a six-month period compared to untreated samples. This highlights its potential for industrial applications.

Case Study 3: Pharmaceutical Development

In vitro studies demonstrated that derivatives of this compound exhibited antiviral activity against hepatitis C virus by inhibiting viral helicase activity. These findings support further exploration into its therapeutic potential.

Mechanism of Action

The mechanism of action of N-Allyl-1H-1,2,3-benzotriazole-1-carbothioamide involves its interaction with molecular targets such as enzymes and receptors. The benzotriazole core can bind to metal ions, influencing enzyme activity and inhibiting processes like corrosion. The allyl group may also participate in covalent bonding with biological molecules, affecting their function.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Benzotriazole Derivatives

Biological Activity

N-Allyl-1H-1,2,3-benzotriazole-1-carbothioamide is a compound of significant interest due to its diverse biological activities. This article explores the compound's synthesis, biological properties, and potential applications in various fields, particularly in medicinal chemistry.

Chemical Structure and Synthesis

This compound can be synthesized through the reaction of benzotriazole derivatives with appropriate thiocarbonyl compounds. The general structure includes a benzotriazole ring linked to a thioamide group, which is crucial for its biological activity.

Anticancer Activity

Recent studies have demonstrated that benzotriazole derivatives exhibit promising anticancer properties. For instance, compounds similar to this compound have shown effective inhibition of cancer cell proliferation. In one study, a related compound exhibited an IC50 value of 0.046 μM against MCF-7 breast cancer cells, indicating potent anticancer activity .

The mechanism of action appears to involve the induction of apoptosis in cancer cells. Flow cytometry analyses revealed that treated cells exhibited significant increases in early and late apoptotic markers compared to controls .

Antiviral Activity

Benzotriazole derivatives have also been evaluated for their antiviral properties. This compound has been tested against various viruses, including those from the Flaviviridae family such as Hepatitis C and Dengue viruses. The compound demonstrated notable inhibitory effects on viral helicase activity, which is critical for viral replication .

Antimicrobial Properties

The antimicrobial potential of benzotriazole derivatives has been explored extensively. This compound has shown activity against several bacterial strains and fungi. In particular, studies have indicated that modifications in the benzotriazole structure can enhance antimicrobial efficacy . For example, certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 12.5 μg/mL against Candida albicans and Aspergillus niger .

Case Studies and Research Findings

A comprehensive study evaluated the biological activities of various benzotriazole derivatives including this compound:

Q & A

Q. What are the established synthetic routes for N-Allyl-1H-1,2,3-benzotriazole-1-carbothioamide, and what experimental conditions are critical for success?

The compound can be synthesized via nucleophilic substitution reactions. A key method involves reacting a benzotriazole precursor (e.g., 1H-1,2,3-benzotriazole-1-carbothioamide) with allyl bromide in the presence of tetra--butyl ammonium bromide as a phase-transfer catalyst. The reaction typically proceeds in a polar aprotic solvent (e.g., DMF or acetonitrile) under reflux conditions (60–80°C) for 12–24 hours. Post-reaction, purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures isolation of the product .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Characterization relies on multimodal analysis:

- H and C NMR : To confirm the allyl group integration (e.g., allylic protons at δ 4.5–5.5 ppm) and benzotriazole-thioamide backbone.

- Melting Point : Determined via differential scanning calorimetry (DSC) to assess purity.

- FTIR : Identifies thioamide C=S stretching (~1250–1050 cm) and N–H vibrations (~3400 cm). Cross-validation with high-resolution mass spectrometry (HRMS) ensures molecular weight accuracy .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SCXRD) resolve structural ambiguities in this compound derivatives?

SCXRD using SHELX software (e.g., SHELXL for refinement) provides atomic-level resolution of bond lengths, angles, and stereochemistry. For example, the allyl group’s conformation (e.g., gauche vs. anti) and thioamide planarity can be confirmed. Data collection requires high-quality crystals grown via slow evaporation (e.g., from DMSO/water). Discrepancies between computational (DFT) and experimental geometries highlight potential crystal-packing effects .

Q. What strategies address contradictions between spectroscopic data and computational modeling results?

- Dynamic NMR : Resolves rotational barriers in the allyl group or thioamide moiety if signal splitting occurs.

- DFT Calculations : Compare optimized geometries (e.g., B3LYP/6-311+G(d,p)) with experimental SCXRD data to validate torsional angles.

- Variable-Temperature Studies : Identify temperature-dependent conformational changes (e.g., thioamide tautomerism) .

Q. How does the thioamide group influence reactivity in heteroatom-rich click chemistry frameworks?

The C=S bond in the thioamide acts as a soft nucleophile, enabling thiol-ene "click" reactions or metal-catalyzed cross-couplings. For instance, copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) can functionalize the allyl group, while the thioamide participates in Michael additions. Kinetic studies (e.g., monitoring by H NMR) reveal rate constants dependent on solvent polarity and catalyst loading .

Q. What methodologies optimize reaction yields in benzotriazole-thioamide derivatization?

- Catalyst Screening : Tetra--butyl ammonium bromide enhances nucleophilic substitution efficiency by 20–30% compared to non-catalytic conditions.

- Solvent Optimization : DMF outperforms THF in allylation due to higher polarity stabilizing transition states.

- Microwave-Assisted Synthesis : Reduces reaction time from 24 hours to 2–4 hours with comparable yields (75–85%) .

Data Contradiction Analysis

Q. How should researchers interpret conflicting 1^11H NMR and SCXRD data regarding molecular conformation?

NMR captures solution-state dynamics, while SCXRD reflects solid-state packing. For example, an allyl group appearing as a singlet in NMR (free rotation) may show fixed geometry in SCXRD. Molecular dynamics simulations (e.g., AMBER) bridge this gap by modeling solution-phase behavior .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.